molecular formula C12H9NO B1581269 1-Dibenzofuranamine CAS No. 50548-40-8

1-Dibenzofuranamine

Cat. No. B1581269
CAS RN: 50548-40-8
M. Wt: 183.21 g/mol
InChI Key: RCDMUNHSQCVVBJ-UHFFFAOYSA-N
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Description

1-Dibenzofuranamine, also known as 1-Aminodibenzofuran, is an organic compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 .


Molecular Structure Analysis

The molecular structure of 1-Dibenzofuranamine consists of a dibenzofuran core with an amine group attached to one of the carbon atoms in the five-membered ring .


Physical And Chemical Properties Analysis

1-Dibenzofuranamine is insoluble in water . Its density is 1.283±0.06 g/cm3 (20 ºC 760 Torr) . The melting point of 1-Dibenzofuranamine is 202 ºC .

Scientific Research Applications

Supramolecular Polymers

1-Dibenzofuranamine derivatives play a role in the construction of supramolecular polymers. A study demonstrated the use of such derivatives in forming polymers with reversible assembling-disassembling properties and tunable aggregation-induced emission. This has implications in materials science for creating stimuli-responsive materials (Bai et al., 2015).

Heterocyclic Derivative Synthesis

Research includes synthesizing new heterocyclic derivatives of 1-aminoanthraquinone, bearing 2-aminobenzothiazole moieties, which could be linked to 1-Dibenzofuranamine. These compounds are explored for their potential antibacterial properties, illustrating the significance of 1-Dibenzofuranamine derivatives in medicinal chemistry (Khan et al., 2016).

Imine-Hemiaminal Tautomerism

1,3-Dihydro-1-isobenzofuranamines, closely related to 1-Dibenzofuranamine, are studied for their tautomerism, which is a process where a chemical compound exists in two interconvertible forms. Understanding this helps in designing drugs and materials with specific molecular properties (Derrick et al., 1996).

Biobased Materials

Research on the synthesis of biobased materials, like trioxazine benzoxazine resins, involves using derivatives of 1-Dibenzofuranamine. These developments are significant in the field of sustainable materials and green chemistry, demonstrating the ecological applications of such compounds (Zhang et al., 2019).

Pharmacological Research

In pharmacological research, dibenzofuranamines are investigated for their potential as nonnucleoside inhibitors of HIV-1 reverse transcriptase, showing the critical role of these compounds in developing treatments for infectious diseases (Roth et al., 1997).

Visible-Light-Promoted Synthesis

The development of efficient and eco-friendly methods for the synthesis of dibenzofuran derivatives via intramolecular C-O bond formation, promoted by visible light, indicates the role of 1-Dibenzofuranamine in advanced chemical synthesis techniques (Cho et al., 2017).

properties

IUPAC Name

dibenzofuran-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDMUNHSQCVVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345263
Record name 1-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dibenzofuranamine

CAS RN

50548-40-8
Record name 1-Dibenzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50548-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-nitrodibenzo[b,d]furan (7.3 g, 34.2 mmol) and 730 mg 10% Pd/C were added to 150 mL ethylacetate and the reaction mixture was hydrogenated at 50 psi. Reaction mixture was then filtered out and concentrated under vacuum. Crude product was purified by flash chromatography over silica gel with 90% DCM/Hexanes. Target compound (5.1 g, 82% yield) was isolated as off white solid.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
730 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Wang, C Pi, Y Wu, X Cui - 2023 - researchsquare.com
… Surprisingly, 1-dibenzofuranamine (1l) also produced the desired product 4lq with excellent ee of 96% and moderate yield. Moreover, the reaction of 4-aminoindole (1m) and 2q gave …
Number of citations: 2 www.researchsquare.com
H Aljabri, P Das, S Khan, M AbdulQuadir, M Thaher… - Renewable Energy, 2022 - Elsevier
This study investigated the hydrothermal liquefaction (HTL) of extracted major macromolecules from Tetraselmis sp. biomass. The carbohydrate fraction was first recovered from …
Number of citations: 11 www.sciencedirect.com
N Vega García - 2015 - repositorio.uniandes.edu.co
En los últimos años, el estudio de biomateriales se ha convertido en un tema recurrente de investigación en el área de ingeniería civil. Los trabajos realizados en este tema sugieren …
Number of citations: 0 repositorio.uniandes.edu.co
NV García - 2015 - repositorio.uniandes.edu.co
En los últimos años, el estudio de biomateriales se ha convertido en un tema recurrente de investigación en el área de ingeniería civil. Los trabajos realizados en este tema sugieren …
Number of citations: 0 repositorio.uniandes.edu.co

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